molecular formula C6H4ClF3N2O2 B2859044 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid CAS No. 1006446-52-1

2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid

Cat. No. B2859044
CAS RN: 1006446-52-1
M. Wt: 228.56
InChI Key: PXOIONIUIBRNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” (CAS# 1006446-52-1) is a useful research chemical . It has a molecular weight of 228.55 and a molecular formula of C6H4ClF3N2O2 .


Molecular Structure Analysis

The molecular structure of “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” includes a pyrazole ring with a trifluoromethyl group and a chlorine atom attached to it . The Canonical SMILES representation is C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” include a molecular weight of 228.55 and a molecular formula of C6H4ClF3N2O2 . The Canonical SMILES representation is C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl .

Scientific Research Applications

Synthesis and Characterization

Pyrazoline derivatives, including those structurally related to 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid, have been synthesized for various purposes. For instance, a series of 1,3,5-triaryl-2-pyrazolines exhibited fluorescent properties, useful for materials science research and the development of fluorescent markers or probes in biological and material sciences (A. Hasan, Asghar Abbas, & M. Akhtar, 2011). Such compounds are synthesized through reactions involving acetic acid, demonstrating the importance of acetic acid derivatives in facilitating these syntheses.

Corrosion Inhibition

Pyrazoline derivatives have shown promising results as corrosion inhibitors, which is crucial for industrial applications, particularly in protecting metals and alloys. A study demonstrated two pyrazoline derivatives' effectiveness in enhancing mild steel resistance in hydrochloric acid, showcasing their potential as corrosion inhibitors in industrial settings (H. Lgaz et al., 2020). This application is especially relevant for industries dealing with metal extraction and processing, where corrosion resistance is a key concern.

Hydrogen Bonding and Proton Transfer Studies

In the realm of chemical and physical chemistry, understanding hydrogen bonding and proton transfer mechanisms is pivotal. Pyrazoles and their derivatives, including those related to 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid, have been studied for their hydrogen bonding and proton transfer capabilities. Such studies provide insights into the behavior of these compounds under different conditions, contributing to the broader knowledge of chemical interactions and reactions (J. P. Castaneda et al., 2003).

Fluorescent Sensing

The development of fluorescent sensors for metal ions is another significant application. Pyrazoline derivatives have been utilized to create highly selective "turn on" fluorescent sensors for zinc ions, highlighting their utility in environmental monitoring and bioimaging applications. Such sensors enable the detection of specific ions at low concentrations, facilitating environmental monitoring and research in biochemistry (Zhong-Liang Gong et al., 2011).

properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOIONIUIBRNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid

CAS RN

1006446-52-1
Record name 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.